Unii-UT87RB8I1V
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,12bS)-1',3'-dimethylspiro[1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine-2,4'-1,3-diazinane]-2'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-21-11-8-20(22(2)19(21)24)9-12-23-10-7-15-14-5-3-4-6-17(14)25-18(15)16(23)13-20/h3-6,16H,7-13H2,1-2H3/t16-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDUBBHIPPPSLP-OXJNMPFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CCN3CCC4=C(C3C2)OC5=CC=CC=C45)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]2(CCN3CCC4=C([C@@H]3C2)OC5=CC=CC=C45)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60912170 | |
| Record name | 1',3'-Dimethyl-1,3,4,6,7,12b-hexahydrospiro[1-benzofuro[2,3-a]quinolizine-2,4'-[1,3]diazinan]-2'-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60912170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111466-41-2 | |
| Record name | L 657743 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111466412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1',3'-Dimethyl-1,3,4,6,7,12b-hexahydrospiro[1-benzofuro[2,3-a]quinolizine-2,4'-[1,3]diazinan]-2'-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60912170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MK-912 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UT87RB8I1V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Structural Modifications of Mk 912
Synthetic Methodologies for Dorzolamide (B1670892) (MK-507) Core Structure
Formation of the Thienothiopyran Ring: The synthesis often begins with the construction of the bicyclic thienothiopyran ring system. One established method starts from methyl (R)-3-hydroxybutyrate, which undergoes several transformations including reaction with p-toluenesulfonyl chloride, formation of a lithiated thiophene (B33073) intermediate, esterification, hydrolysis, and finally, cyclization to form the key ketone intermediate. jopcr.com
Introduction of the Sulfonamide Group: A crucial step is the introduction of the sulfonamide moiety at the C2 position of the thienothiopyran ring. This is often achieved through sulfonation of the aromatic thiophene ring.
Stereoselective Reduction and Amination: The ketone at the C4 position is stereoselectively reduced to a hydroxyl group, which is then converted to an amino group to introduce the ethylamino side chain. newdrugapprovals.org
Design and Synthesis of Dorzolamide (MK-507) Derivatives and Analogues
The design of dorzolamide was a strategic effort to create a topically effective carbonic anhydrase inhibitor with high water solubility and potent activity. nih.gov
The development of the thienothiopyran-2-sulfonamide class involved a systematic exploration of structure-activity relationships. nih.gov The primary strategy focused on modifying the thiopyran portion of the molecule to enhance water solubility while maintaining potent inhibition of carbonic anhydrase II. nih.gov Key modifications included:
Introduction of a Hydroxyl Moiety: To increase aqueous solubility. nih.gov
Adjusting the Oxidation State of Sulfur: The oxidation state of the sulfur atom in the thiopyran ring was varied to fine-tune the compound's properties. nih.gov
This exploration led to the identification of compounds that demonstrated a desirable balance of solubility and inhibitory potency, paving the way for the selection of dorzolamide as a clinical candidate. nih.gov
Dorzolamide possesses two chiral centers at the C4 and C6 positions of the thienothiopyran ring, leading to four possible diastereomers. derpharmachemica.com The desired biological activity resides specifically in the (4S, 6S)-trans-diastereomer. derpharmachemica.com Therefore, controlling the stereochemistry during synthesis is of paramount importance.
Several strategies have been employed to achieve the correct stereoisomer:
Chiral Starting Materials: The synthesis often commences with a chiral starting material, such as (S)-3-hydroxybutyrate derivatives, to set the stereochemistry at the C6 position early in the sequence. jopcr.com
Stereoselective Reactions: A critical step is the stereoselective reduction of the 4-keto group to the corresponding 4-hydroxy intermediate. This has been achieved using various methods, including classical resolutions, enzymatic processes, and asymmetric synthesis. derpharmachemica.com
Diastereoselective Reduction: The use of chiral N-tert-butanesulfinimines as a chiral amine source has been explored for the diastereoselective reduction of the corresponding imines to yield the desired (4S,6S)-amine. derpharmachemica.com
Stereoselective Solvolysis: A notable development in the synthesis of dorzolamide intermediates is the use of a remarkably stereoselective solvolysis of a (6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl acetate. This reaction, proceeding through an SN1-like mechanism, can produce the key trans-alcohol intermediate in high diastereomeric purity, regardless of the starting ratio of cis/trans isomers. acs.orgunibo.itresearchgate.netnih.gov
The final purification of dorzolamide hydrochloride often involves steps to remove any unwanted cis-isomers, for which methods like maleate (B1232345) salt formation have been developed. newdrugapprovals.org
Structure-Activity Relationship (SAR) Studies of Dorzolamide (MK-507) and its Analogues
The structure-activity relationship (SAR) studies of thienothiopyran-2-sulfonamides were instrumental in optimizing the molecular architecture for potent carbonic anhydrase inhibition. nih.govbcrcp.ac.in
The key structural features essential for the high inhibitory activity of this class of compounds against human carbonic anhydrase II (hCA-II) are well-defined:
The Primary Sulfonamide Group (SO2NH2): This group is the zinc-binding anchor, essential for inhibiting the enzyme. It mimics the substrate's interaction with the zinc ion in the enzyme's active site. bcrcp.ac.in
The Thienothiopyran Scaffold: This bicyclic ring system serves as the molecular framework, positioning the sulfonamide and other substituents for optimal interaction with the enzyme's active site. bcrcp.ac.in
The Ethylamino Group at C4: The (S)-configured ethylamino group contributes significantly to the binding affinity and selectivity.
The SAR for this class can be summarized in the following table, highlighting the importance of specific structural elements.
| Structural Feature | Contribution to Activity |
| Primary Sulfonamide Group | Essential for binding to the zinc ion in the active site of carbonic anhydrase. bcrcp.ac.in |
| Thienothiopyran Ring System | Provides the rigid scaffold necessary for correct orientation of key functional groups. bcrcp.ac.in |
| (4S)-Ethylamino Group | Enhances binding affinity and contributes to selectivity for carbonic anhydrase II. |
| (6S)-Methyl Group | Dictates the crucial stereochemistry for optimal fit within the enzyme's active site. derpharmachemica.com |
| Sulfone (SO2) in Thiopyran Ring | Increases the acidity of the sulfonamide proton, enhancing binding and contributing to water solubility. nih.gov |
These detailed SAR studies, combined with advanced synthetic strategies, culminated in the successful development of dorzolamide as a potent and clinically valuable carbonic anhydrase inhibitor.
Mechanistic Characterization of Mk 912 S E1 Enzyme Inhibition
Elucidation of Substrate-Assisted Inhibition Mechanism by MK-912
Compounds like MK-912 are understood to function through a mechanism known as substrate-assisted inhibition. researchgate.net In this process, the inhibitor itself does not directly inactivate the enzyme. Instead, it requires the E1 enzyme's catalytic machinery and its substrate, a ubiquitin-like protein (UBL), to generate the actual inhibitory species. researchgate.net
A hallmark of substrate-assisted inhibition by adenosine (B11128) sulfamate (B1201201) compounds is the formation of a stable, covalent adduct. researchgate.net This adduct is not formed directly with the E1 enzyme, but rather between the inhibitor and the ubiquitin-like protein (UBL) that the E1 enzyme activates. researchgate.netnih.gov The E1 enzyme, in its natural catalytic cycle, first adenylates the C-terminus of the UBL, forming a UBL-AMP intermediate. nih.goveur.nl Subsequently, the catalytic cysteine of the E1 enzyme attacks this intermediate to form a high-energy thioester bond (E1UBL). nih.goveur.nl It is this E1UBL thioester intermediate that is targeted by the inhibitor. researchgate.net While this mechanism is well-documented for related compounds like pevonedistat (B1684682) (MLN4924), which forms a NEDD8-MLN4924 adduct, specific studies detailing the covalent adduct formation of MK-912 with a specific UBL were not available in the searched literature. nih.govdokumen.pub
The adenosine sulfamate moiety is the key chemical feature responsible for the formation of the covalent UBL-inhibitor adduct. researchgate.netdokumen.pub These inhibitors act as mimics of adenosine monophosphate (AMP). researchgate.netdokumen.pub After the E1 enzyme forms the E1~UBL thioester intermediate, the adenosine sulfamate inhibitor binds to the nucleotide-binding site within the E1's active adenylation domain. researchgate.net This positions the inhibitor's sulfamate group for a nucleophilic attack on the thioester bond linking the UBL to the E1 enzyme. researchgate.net This reaction, catalyzed by the E1 enzyme itself, results in the formation of a stable, covalent UBL-inhibitor adduct. researchgate.netnih.gov This newly formed, bulky adduct then acts as a potent inhibitor of the E1 enzyme. dokumen.pub
Kinetic Analysis of E1 Enzyme Catalytic Cycle Inhibition by MK-912
The inhibitory effect of this class of compounds can be quantified through kinetic analyses that probe different stages of the E1 catalytic cycle.
The first step of E1-catalyzed UBL activation, the formation of the UBL-adenylate intermediate, is a reversible reaction that can be monitored using an ATP-pyrophosphate (PPi) exchange assay. eur.nlscience.govscience.gov This assay measures the incorporation of radiolabeled pyrophosphate into ATP, which is dependent on the forward reaction of UBL adenylation. eur.nl Inhibition of this step by a compound would be reflected in a decrease in the rate of ATP-PPi exchange. This assay is a standard method to determine the potency of E1 inhibitors and to study their kinetic parameters. acs.org For adenosine sulfamate inhibitors, which act after the adenylation step, the inhibition observed in this assay is typically competitive with respect to ATP because the UBL-inhibitor adduct binds tightly to the nucleotide-binding site. researchgate.net Specific kinetic data, such as IC50 values from ATP-pyrophosphate exchange assays for MK-912, were not found in the searched literature.
Following UBL adenylation, the E1 enzyme catalyzes the formation of an E1~UBL thioester intermediate. nih.govnih.gov The final step of the E1's role is to transfer the activated UBL to a cognate E2 conjugating enzyme via a transthiolation (or transthioesterification) reaction. nih.govacs.org By forming a dead-end UBL-inhibitor adduct that occupies the nucleotide binding site, adenosine sulfamate inhibitors effectively trap the E1 enzyme, preventing it from completing its catalytic cycle. researchgate.netdokumen.pub This blockage inhibits the subsequent transfer of ubiquitin or UBLs to E2 enzymes, thereby halting the entire downstream ubiquitination cascade. nih.govacs.org While this is the established mechanism for this class of inhibitors, specific studies measuring the direct impact of MK-912 on E1-ubiquitin thioester levels or the rate of transthiolation to E2 enzymes were not identified in the search results.
Specificity Profiling of MK-912 Across E1 Enzyme Family Members and Ubiquitin-Like Proteins
The human genome encodes several distinct E1 enzymes, each dedicated to activating a specific ubiquitin or ubiquitin-like protein (UBL), such as SUMO, NEDD8, ISG15, and FAT10. acs.orgmdpi.com The substrate-assisted mechanism of inhibition provides a basis for the selectivity of adenosine sulfamate inhibitors. researchgate.net Since the formation of the inhibitory adduct depends on the E1 enzyme recognizing and activating its specific UBL substrate, an inhibitor can be highly selective for one E1 enzyme over others. researchgate.netnih.gov For example, pevonedistat is a highly selective inhibitor of the NEDD8-activating enzyme (NAE or UBA3) and shows significantly less activity against the ubiquitin-activating enzyme (UAE or UBA1) or the SUMO-activating enzyme (SAE). nih.gov Similarly, ML-792 is a potent and selective inhibitor of SAE. nih.gov This selectivity is a key pharmacological advantage, as it reduces the likelihood of off-target effects that might arise from inhibiting other ATP-dependent enzymes or other E1 family members. researchgate.net A detailed specificity profile of MK-912 across the family of E1 enzymes and their respective UBLs was not available in the conducted searches.
Differential Inhibition of Human Ubiquitin-Activating Enzyme (Ube1)
No data is available regarding the inhibitory activity or mechanism of MK-912 on human Ube1.
Interactions and Mechanistic Differences with Ubiquitin-Like Modifier Activating Enzyme 6 (Uba6)
There is no information available describing any interaction or inhibitory effect of MK-912 on Uba6.
Comparative Analysis of Inhibition Profiles Against Other E1 Enzymes and Related Analogs (e.g., MLN4924, FAT10)
Without any data on the inhibitory profile of MK-912, a comparative analysis with MLN4924 or in the context of FAT10 activation is not possible.
No Publicly Available Data on the Interaction of UNII-UT87RB8I1V (MK-912) with E1 Enzymes
A comprehensive review of publicly available scientific literature and databases reveals no information regarding the interaction of the chemical compound this compound, also known as MK-912, with E1 enzymes or the ubiquitin pathway. The requested article focusing on the molecular interactions and structural basis of MK-912 activity in this context cannot be generated due to the absence of foundational research on this specific topic.
Initial and targeted searches have identified this compound (MK-912) as a selective alpha-2 adrenergic receptor antagonist. targetmol.comscbt.com All available research focuses on its role and effects within this pharmacological class. There is no scientific evidence to suggest that MK-912 interacts with E1 enzymes, which are critical for the initiation of ubiquitination, a key process in protein regulation.
Consequently, the specific aspects outlined for the article, including the biochemical characterization of an MK-912-enzyme complex, structural insights into its binding with E1 enzymes, and its influence on ubiquitin recognition, are not supported by any existing research findings. As such, it is not possible to provide scientifically accurate information for the following requested sections:
Molecular Interactions and Structural Basis of Mk 912 Activity
Molecular Recognition of Ubiquitin and Other Ubiquitin-Like Proteins in the Presence of MK-912:The scientific literature does not contain any information on how MK-912 might affect the molecular recognition of ubiquitin or ubiquitin-like proteins by E1 enzymes.
Without any primary research or published data on these specific molecular interactions, any attempt to generate the requested article would be purely speculative and would not meet the required standards of scientific accuracy. Therefore, until research is conducted and published on the interaction between UNII-UT87RB8I1V (MK-912) and E1 enzymes, it is not possible to create the detailed scientific article as requested.
In Vitro Biological Activity and Cellular Pathway Modulation by Mk 912
Impact of MK-912 on Ubiquitin and Ubiquitin-Like Conjugation Pathways in Cell-Free Systems
The process of ubiquitination involves a three-enzyme cascade (E1, E2, and E3) that attaches ubiquitin, a small regulatory protein, to a substrate protein. mdpi.com This modification can alter the substrate's function or mark it for degradation. acs.org Ubiquitin-like proteins (Ubls) are also conjugated to target proteins through a similar enzymatic cascade, regulating a wide array of cellular functions. nih.gov
In cell-free systems, the inhibition of the E1 activating enzyme represents a critical point of intervention in the ubiquitination cascade. E1 enzymes initiate the process by activating ubiquitin in an ATP-dependent reaction before transferring it to an E2 conjugating enzyme. thermofisher.com While direct studies detailing the impact of MK-912 on ubiquitin and ubiquitin-like conjugation pathways in cell-free systems are not extensively documented in the provided search results, the inhibition of E1 enzymes like those targeted by compounds such as TAK-243 provides a model for understanding the potential downstream effects. biorxiv.org Such inhibition would halt the entire ubiquitin-proteasome pathway at its inception, preventing the activation and subsequent conjugation of both ubiquitin and Ubls to their respective targets. nih.govthermofisher.com This would lead to a global shutdown of processes regulated by these modifications.
Cellular Perturbations Induced by MK-912 in Defined Cell Models
The introduction of MK-912 into defined cell models allows for the examination of its effects on cellular processes in a more integrated biological context.
The ubiquitin-proteasome system (UPS) is responsible for the degradation of the majority of cellular proteins, particularly those that are misfolded or have short half-lives. researchgate.netnih.gov Inhibition of E1 by MK-912 would block the polyubiquitination of protein substrates, a key signal for their recognition and degradation by the 26S proteasome. acs.orgthermofisher.com This would lead to the accumulation of proteins that are normally targeted for degradation, including key regulatory proteins involved in cell cycle control and signal transduction. For instance, the degradation of cyclins, which is crucial for cell cycle progression, is mediated by the anaphase-promoting complex (APC), an E3 ubiquitin ligase. aging-us.comsci-hub.box By blocking the upstream E1 step, MK-912 would indirectly stabilize cyclins and other APC substrates, thereby disrupting the normal cell cycle sequence.
Investigation of Broader Cellular Processes Affected by E1 Inhibition via MK-912
The consequences of E1 inhibition extend beyond the immediate disruption of protein degradation, impacting broader cellular homeostatic mechanisms and cell fate pathways.
Protein homeostasis, or proteostasis, involves the coordinated regulation of protein synthesis, folding, and degradation to maintain the health of the proteome. nih.gov The UPS plays a central role in this process by eliminating misfolded and damaged proteins. researchgate.net Inhibition of E1 by MK-912 would severely compromise the cell's ability to clear these potentially toxic proteins, leading to proteotoxic stress. nih.gov This can trigger cellular stress responses, such as the unfolded protein response (UPR) in the endoplasmic reticulum and the heat shock response (HSR) in the cytoplasm. nih.gov The accumulation of misfolded proteins can also induce the mitochondrial unfolded protein response (UPRmt), a signaling pathway that aims to restore mitochondrial protein homeostasis. e-dmj.orgfrontiersin.org These stress responses are activated in an attempt to mitigate the damage caused by the accumulation of non-functional proteins and restore cellular balance. researchgate.net
The cell cycle is tightly regulated by the timely synthesis and degradation of key proteins, many of which are substrates of the UPS. sci-hub.boxtandfonline.com As mentioned, the stabilization of cyclins and other cell cycle regulators due to E1 inhibition would disrupt the orderly progression through the different phases of the cell cycle. ucl.ac.uk For example, the failure to degrade mitotic cyclins would prevent cells from exiting mitosis. sci-hub.box
Prolonged cell cycle arrest or the accumulation of irreparable cellular damage due to proteotoxic stress can ultimately trigger apoptosis, or programmed cell death. sci-hub.boxucl.ac.uk The tumor suppressor protein p53, a critical regulator of apoptosis, is itself regulated by ubiquitination. physiology.org While E1 inhibition would prevent the typical p53 degradation pathway, the ensuing cellular stress is a potent inducer of p53-dependent and independent apoptotic pathways. physiology.org The inability to resolve the cellular crisis caused by widespread proteostasis collapse would likely commit the cell to a path of self-destruction to prevent further damage to the organism. ucl.ac.uk
Lack of Evidence Linking MK-912 (UNII-UT87RB8I1V) to Ubiquitination Pathways
Extensive research has yielded no scientific evidence to support the modulation of cellular signaling networks regulated by ubiquitination by the chemical compound this compound, also known as MK-912.
Despite a thorough review of available scientific literature and databases, no studies were found that investigate or describe any interaction between MK-912 and the ubiquitination pathway or its components, such as cullin-RING ligases. The primary and well-documented biological activity of MK-912 is its function as a potent and selective antagonist of alpha-2 adrenergic receptors.
The ubiquitination process is a critical cellular mechanism involving a cascade of enzymes (E1, E2, and E3 ligases) that attach ubiquitin to substrate proteins, thereby regulating their degradation and signaling functions. Cullin-RING ligases represent the largest family of E3 ubiquitin ligases and are central to this pathway. However, the current body of scientific knowledge does not connect MK-912 to this complex regulatory system.
Therefore, it is not possible to generate a scientifically accurate article on the "Modulation of Cellular Signaling Networks Regulated by Ubiquitination" by MK-912 as requested, due to the absence of foundational research on this specific topic.
Target Identification and Validation Strategies for Mk 912
Phenotypic Screening Approaches for Identifying MK-912-Sensitive Biological Nodes
Phenotypic screening represents a foundational approach in drug discovery, where compounds are tested for their ability to induce a specific change in a cell or organism's phenotype, often without prior knowledge of the drug's direct molecular target. giacomottolab.commmv.org This strategy is particularly useful for identifying compounds that modulate complex biological pathways.
For MK-912, early characterization relied heavily on phenotypic assays in both human subjects and preclinical models to confirm its alpha-2 adrenoceptor antagonism. In a key human study, MK-912 was evaluated by its capacity to antagonize the known physiological effects of clonidine, an alpha-2 adrenoceptor agonist. nih.gov Administration of MK-912 was shown to significantly inhibit clonidine-induced effects such as hypotension, bradycardia, and sedation. nih.gov
Another phenotypic investigation focused on the role of alpha-2 adrenergic tone in diabetes by using MK-912 as a pharmacological probe. umich.edu In patients with non-insulin-dependent diabetes mellitus (NIDDM), treatment with MK-912 led to a decrease in fasting plasma glucose and increases in plasma insulin (B600854) and C-peptide, demonstrating a tangible effect on pancreatic islet cell function. ncats.ioumich.edu These studies, by observing the integrated physiological or cellular response to the compound, effectively identified biological systems sensitive to MK-912, thereby validating its engagement with the alpha-2 adrenergic system in a complex biological context.
Table 1: Summary of Phenotypic Studies on MK-912
| Study Focus | Model System | Key Phenotypic Observations | Implied Biological Node | Reference |
|---|---|---|---|---|
| Antagonism of Clonidine Effects | Human Volunteers | Inhibition of clonidine-induced hypotension, bradycardia, and growth hormone release. | Central and peripheral alpha-2 adrenoceptors | nih.gov |
| Pancreatic Islet Function | NIDDM Patients | Decrease in fasting plasma glucose; increase in fasting insulin and C-peptide. | Pancreatic alpha-2 adrenoceptors | umich.edu |
| Alpha-2 Adrenoceptor Subtypes | Rat Central Nervous System | Differential binding in the presence of guanfacine, delineating alpha-2A and alpha-2C subtypes. | Adrenoceptor subtype diversity | nih.gov |
Proteomic Methodologies for Direct Target Engagement and Off-Target Profiling
Proteomics offers a powerful, unbiased suite of tools for identifying the direct protein interactions of a small molecule. creative-proteomics.comnih.gov These methods are essential for confirming the primary target (target engagement) and for systematically cataloging unintended interactions (off-target profiling), which is crucial for understanding a compound's full biological impact. nih.gov
Chemical proteomics is a versatile strategy used to identify the protein targets of small molecules. winter-lab.com A common approach involves immobilizing a derivative of the small molecule onto a solid support, such as beads, to create an "affinity resin." acs.org This resin is then incubated with a cell or tissue lysate. Proteins that bind to the compound are "captured" and subsequently eluted and identified using mass spectrometry. acs.org
While the subsection heading specifies covalent ligand discovery, the principle of affinity capture is broadly applicable to non-covalent compounds like MK-912. For a non-covalent ligand, the experimental conditions must be carefully optimized to preserve the transient interaction between the drug and its target during the capture and wash steps. Quantitative mass spectrometry techniques, such as Stable Isotope Labeling with Amino acids in Cell culture (SILAC), can be integrated into this workflow. By competing the binding to the immobilized drug with the free drug in the solution, one can quantitatively assess the binding affinity and specificity for a large number of proteins simultaneously, distinguishing genuine targets from non-specific background binders. acs.org This approach would be a definitive strategy to confirm the known alpha-2 adrenoceptor targets of MK-912 and to systematically search for novel off-targets across the proteome.
Thermal Proteome Profiling (TPP) and its initial incarnation, the Cellular Thermal Shift Assay (CETSA), are powerful methods for monitoring target engagement in a physiological setting, including living cells and even tissues. embopress.orgembl.de The principle behind CETSA is that the binding of a ligand, such as a drug, to its target protein typically increases the protein's thermal stability. embopress.org
The TPP workflow involves treating cells or lysates with the compound of interest (e.g., MK-912) or a vehicle control. The samples are then divided and heated to a range of different temperatures. As the temperature increases, proteins denature and aggregate. The remaining soluble proteins at each temperature point are collected and quantified using multiplexed quantitative mass spectrometry. embopress.orgelifesciences.org A target protein will exhibit a "melting curve" that shifts to a higher temperature in the presence of a stabilizing ligand. This thermal shift is a direct indicator of target engagement. nih.gov Applying TPP to MK-912 would allow for a proteome-wide survey of its interactions, capable of confirming the engagement of alpha-2 adrenoceptors and simultaneously identifying any off-target proteins that exhibit a thermal shift upon drug treatment. elifesciences.org
Genetic and Genomic Approaches for Target Deconvolution and Validation
Genetic and genomic screening methods provide an orthogonal approach to target identification. Instead of looking at the drug's direct binding partners, these techniques identify genes that modulate the cellular response to the drug, thereby uncovering the target and its associated pathways.
CRISPR-based screening has revolutionized functional genomics. uq.edu.au For target identification, a genome-wide CRISPR knockout screen can be performed to find genes whose loss of function results in resistance or hypersensitivity to a specific compound. nih.gov
To identify targets of MK-912, a pooled library of single-guide RNAs (sgRNAs) targeting every gene in the human genome would be introduced into a population of cells. biorxiv.org These cells would then be treated with a cytotoxic concentration of MK-912. Cells that acquire resistance to the drug will survive and proliferate. By sequencing the sgRNAs present in the surviving population, one can identify which gene knockouts conferred resistance. If knocking out a specific gene—for instance, an alpha-2 adrenoceptor—prevents MK-912 from exerting its effect, that gene's sgRNA will be enriched in the surviving population, thus identifying it as a critical component of the drug's mechanism of action. nih.govbiorxiv.org Conversely, screens for hypersensitivity can identify pathways that, when disrupted, potentiate the drug's effect.
Similar to CRISPR, RNA interference (RNAi) is a mechanism of gene silencing that can be harnessed for large-scale screening. Using libraries of short interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), researchers can systematically knock down the expression of individual genes and observe the effect on drug sensitivity.
An RNAi screen to elucidate MK-912 targets would involve treating cells expressing a genome-wide shRNA library with the compound. The subsequent depletion or enrichment of specific shRNAs in the cell population would point to genes that are either essential for or protective against the drug's activity. This approach has been widely used to deconvolute the mechanisms of action for various compounds and would be a viable strategy to confirm that the knockdown of alpha-2 adrenoceptors abrogates the cellular response to MK-912, as well as to uncover other potential genetic dependencies.
Table 2: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| MK-912 | 189711 |
| MK-912 hydrochloride | 189710 |
| Clonidine | 2803 |
| Phentolamine | 5775 |
| Guanfacine | 3516 |
| Prazosin | 4893 |
| Yohimbine | 5743 |
| Oxymetazoline | 4636 |
Leveraging Multi-Omics Datasets for Target Identification and Validation
A comprehensive search of publicly available scientific literature and databases did not yield specific studies that have utilized multi-omics datasets for the explicit purpose of identifying and validating therapeutic targets for MK-912.
While the integration of multi-omics data—encompassing genomics, transcriptomics, proteomics, and metabolomics—is a powerful strategy in modern drug discovery for identifying novel drug targets and validating their roles in disease, there is no specific evidence of its application to MK-912 reported in the available resources. indivumed.compluto.bionih.govmdpi.com Such analyses are instrumental in elucidating complex biological interactions and providing a systems-level understanding of disease mechanisms, which can guide the development of targeted therapies. nih.govnih.gov
For instance, multi-omics approaches have been successfully applied in other areas of research, such as the identification of carbonic anhydrase II (CA2) as a novel therapeutic target in chordoma through an integrated analysis of RNA-sequencing, ATAC-sequencing, and Hi-C data. nih.govnih.govresearchgate.net This led to the investigation of dorzolamide (B1670892) HCl, a carbonic anhydrase inhibitor, as a potential therapeutic agent. nih.govnih.govresearchgate.net However, similar multi-omics-based target identification and validation strategies for MK-912 are not documented in the reviewed literature.
Further research employing multi-omics strategies would be necessary to uncover novel targets or validate the known targets of MK-912 in various disease contexts, potentially expanding its therapeutic applications.
Advanced Analytical Methodologies for Mk 912 Research
Spectroscopic Techniques (e.g., NMR, Fluorescence Spectroscopy) in MK-912 Mechanistic Studies
Spectroscopic methods are fundamental in determining the structure and dynamics of molecules like MK-912.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For a compound like MK-912, NMR can confirm its complex spiro-fused heterocyclic structure. Advanced NMR experiments, such as 2D-NMR, can map the connectivity of atoms within the molecule. In mechanistic studies, NMR is invaluable for probing interactions. For instance, spectral perturbation mapping, using 2D heteronuclear NMR spectra, can identify the binding interface of a protein when a ligand like MK-912 is introduced. nih.gov Changes in the chemical shifts of specific amino acid residues upon binding can pinpoint the location of the binding site on the receptor. nih.gov While specific NMR mechanistic studies on MK-912 are not widely published, this technique remains a cornerstone for understanding the structural basis of ligand-receptor interactions in pharmacology. nih.gov
Fluorescence Spectroscopy measures the fluorescence emitted by a molecule. While MK-912 itself may not be fluorescent, this technique can be applied indirectly. For example, it can be used to study the binding of MK-912 to its target receptor by observing changes in the intrinsic fluorescence of the protein's tryptophan or tyrosine residues upon ligand binding. Alternatively, a fluorescent probe that is known to bind to the receptor can be displaced by MK-912, and the resulting change in fluorescence can be measured to determine binding affinity. This method is highly sensitive and provides valuable information on binding kinetics and conformational changes.
Chromatographic Separations (e.g., HPLC, LC-MS) for MK-912 and its Adduct Characterization
Chromatographic techniques are essential for the separation, identification, and purification of MK-912 and related compounds.
High-Performance Liquid Chromatography (HPLC) is a primary tool for both the analysis and purification of MK-912. In one study, HPLC was crucial for the purification of [11C]MK-912, a radiolabeled version of the compound synthesized for use in Positron Emission Tomography (PET) studies. The synthesis involved the methylation of its desmethyl precursor, L-668,929, followed by HPLC purification to achieve a high radiochemical purity of 97%. This demonstrates the power of HPLC in isolating the desired compound from a complex reaction mixture.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This hybrid technique has been instrumental in characterizing degradates of MK-912. A study on the photodegradation of both crystalline and amorphous MK-912 utilized LC-MS and LC-MS/MS to identify low-level photooxidative products. The research found that amorphous MK-912 degraded about 40 times faster than its crystalline form, yielding various oxidative degradates including keto- and alcohol-derivatives. The precise identification of these adducts was made possible by the detailed analysis of their mass spectra.
Mass Spectrometry-Based Approaches for Characterizing MK-912-Protein Adducts and Interactions
Mass spectrometry (MS) is a critical tool for the structural elucidation of molecules and their interaction products.
In the context of MK-912, tandem mass spectrometry (MS/MS) was key to identifying its photodegradation products. By analyzing the fragmentation patterns of the protonated MK-912 and its degradates, researchers could propose the structures of all observed photodegradation products, such as isomeric, oxidative, keto-, alcohol-, and N-oxide adducts. This highlights the ability of MS/MS to provide detailed structural information on modified forms of the parent compound.
While direct MS studies on MK-912-protein adducts are not extensively documented in the available literature, the techniques are well-established for this purpose. Methods like LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) are highly sensitive and can be used to identify proteins that bind to a drug and to map the specific sites of interaction. Radioligand binding assays are another powerful method used to study the interaction of MK-912 with its target receptors. These experiments measure the affinity of the drug for different receptor subtypes. For example, studies using [3H]-MK-912 have been employed to delineate α2-adrenoceptor subtypes in the central nervous system of rats, demonstrating its very high affinity for the α2C-subtype.
Biophysical Methods for Quantitative Interaction Analysis (e.g., Isothermal Titration Calorimetry)
Biophysical methods provide quantitative data on the thermodynamics and kinetics of binding interactions.
Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat released or absorbed during a binding event. This allows for the simultaneous determination of the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction in a single experiment, without the need for labeling. Although no specific ITC studies involving MK-912 are present in the searched literature, this technique offers a powerful, label-free approach to obtain a complete thermodynamic profile of its binding to α2-adrenergic receptors.
A different biophysical approach that has been applied to MK-912 is a radioligand binding kinetic assay . One study developed a method to determine the kinetic off-rate constants (k_off) for unlabeled ligands, including MK-912, at human α2A- and α2C-adrenoceptors. The results showed that the selectivity of MK-912 for the α2C subtype is largely due to its very slow dissociation rate from this receptor, with a calculated half-life of 145 minutes. This quantitative analysis of binding kinetics provides crucial insights into the mechanism of receptor subtype selectivity.
Theoretical and Computational Investigations of Mk 912
Molecular Docking and Dynamics Simulations of MK-912-Enzyme Complexes
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as MK-912, and its target enzyme or receptor at an atomic level. scbt.com Docking predicts the preferred orientation of a molecule when bound to a receptor, while MD simulations provide insights into the dynamic behavior of the complex over time. arxiv.orgacs.org
While specific molecular dynamics simulation studies exclusively focused on MK-912 are not widely available in public literature, the principles of these techniques are fundamental to understanding its interactions. For instance, docking studies on the α2A-adrenoceptor, a target for MK-912, have been performed to understand how various ligands bind to the receptor's core binding pocket. researchgate.net Such studies are crucial for elucidating why antagonists like MK-912 have high affinity for these receptors. researchgate.net
MD simulations, in general, can be used to approximate the thermodynamic ensemble of a protein-ligand complex, offering a more realistic representation than static crystal structures. arxiv.orgmdpi.com These simulations can reveal the stability of the ligand-receptor interactions, the role of solvent molecules, and conformational changes that occur upon binding, which are all critical for understanding the mechanism of action of compounds like MK-912. arxiv.org
Quantum Chemical Calculations for Understanding MK-912's Reaction Mechanisms
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, molecular geometry, and reactivity of molecules. mjcce.org.mkmdpi.com These methods can provide deep insights into reaction mechanisms by calculating parameters like molecular electrostatic potential, frontier molecular orbitals (HOMO-LUMO), and bond energies. mjcce.org.mk
Currently, specific quantum chemical studies detailing the reaction mechanisms of MK-912 are not prominent in the available scientific literature. However, the application of these computational methods is a standard approach in medicinal chemistry to understand a molecule's intrinsic properties. imamu.edu.sa For a complex molecule like MK-912, such calculations could be used to:
Determine the most stable conformation of the molecule.
Analyze the charge distribution to identify sites susceptible to metabolic reactions.
Calculate the energies of potential transition states to elucidate reaction pathways.
These theoretical insights are invaluable for predicting metabolic fate and for designing new analogues with improved properties.
In Silico Prediction of MK-912's Binding Affinity and Selectivity Profile
The binding affinity and selectivity of a drug for its target are critical determinants of its therapeutic efficacy and side-effect profile. In silico methods, which include a range of computational techniques, are used to predict these properties. rsc.orgnih.gov
For MK-912, experimental binding studies using its radiolabeled form, [3H]-MK-912, have provided precise affinity data for various adrenergic receptor subtypes. Computer modeling of saturation curves from these experiments has been instrumental in determining the dissociation constants (Kd), which is a measure of binding affinity. nih.gov
One study determined the binding affinities of [3H]-MK-912 for the cloned human alpha-2A, alpha-2B, and alpha-2C adrenoceptors. drugbank.com The results showed that MK-912 has a significantly higher affinity for the alpha-2C subtype, making it a valuable tool for studying this specific receptor. drugbank.com The selectivity for the human alpha-2C adrenoceptor over the alpha-2A and alpha-2B subtypes was found to be 14-fold and 16-fold, respectively. drugbank.com
Another study using computer modeling on rat cerebral cortex revealed that [3H]-MK 912 binds to two distinct alpha 2-adrenoceptor subtypes, designated alpha 2A and alpha 2C, with very different selectivities. nih.gov
Below is an interactive data table summarizing the binding affinity of MK-912 for different alpha-2 adrenoceptor subtypes based on published research.
| Receptor Subtype | Organism | Kd Value (nM) | Bmax (fmol/mg protein) | Reference |
| alpha-2A | Human | 1.25 | - | drugbank.com |
| alpha-2B | Human | 1.36 | - | drugbank.com |
| alpha-2C | Human | 0.086 | - | drugbank.com |
| alpha-2A | Rat | 1.77 | 296 | nih.gov |
| alpha-2C | Rat | 0.075 | 33 | nih.gov |
Kd (Dissociation Constant): Lower values indicate higher binding affinity. Bmax (Maximum Binding Capacity): Represents the density of the receptor sites. -: Data not provided in the source.
Computational Approaches to Advanced Structure-Activity Relationship (SAR) Analysis
Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that aims to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational methods have become indispensable for performing advanced SAR analysis, especially for large datasets of chemical analogues. nih.gov These approaches range from generating quantitative SAR (QSAR) models to creating visual representations of SAR landscapes. nih.govacs.org
While extensive computational SAR studies focused specifically on a series of MK-912 analogues are not readily found in the public domain, the general methodologies are well-established. These computational approaches typically involve:
Descriptor Calculation : Quantifying various physicochemical and structural properties of a series of molecules.
Model Building : Using statistical or machine learning methods to build a mathematical model that correlates the descriptors with biological activity. mdpi.com
Activity Cliff Analysis : Identifying pairs or small groups of structurally similar compounds that exhibit large differences in potency, which can provide critical insights for optimization. acs.org
For a compound like MK-912, a computational SAR study would involve synthesizing and testing a series of its analogues with modifications at various positions of its complex spiro ring system. The resulting data would then be analyzed using computational tools to guide the design of new compounds with enhanced affinity or selectivity for a specific alpha-2 adrenoceptor subtype. mdpi.com
Future Directions and Research Opportunities for Mk 912
Development of MK-912 as a Chemical Probe for Unexplored E1 Enzyme Functions
The development of chemical probes is essential for dissecting the complex roles of the eight known human E1 enzymes. researchgate.net A key opportunity lies in designing MK-912 analogs that can serve as activity-based probes (ABPs) to covalently label the active site cysteine of specific E1 enzymes. nih.gov This approach would enable the profiling of E1 enzyme activity in various cellular contexts and help to uncover functions that are currently uncharacterized.
Future research could focus on synthesizing MK-912 derivatives that mimic the ubiquitin-adenylate (Ub-AMP) intermediate formed during the E1 catalytic cycle. rsc.org By incorporating an electrophilic "warhead," these probes could form a stable covalent bond with the E1 enzyme, trapping it in a state that resembles a key catalytic intermediate. rsc.orgnih.gov This strategy has been successfully employed with other scaffolds to create probes that are highly selective for their cognate E1s, allowing for the study of individual E1 enzymes without cross-reactivity. rsc.org
These probes would be instrumental in addressing fundamental questions about E1 enzymology, such as the mechanisms that govern E1-E2 specificity and the structural rearrangements that E1 enzymes undergo during catalysis. nih.gov By providing a means to isolate and identify E1-substrate complexes, MK-912-based probes could illuminate previously unknown E1-regulated cellular processes.
| Probe Type | Mechanism of Action | Potential Research Application |
| Activity-Based Probe (ABP) | Covalently modifies the catalytic cysteine of the E1 enzyme. nih.gov | Profiling E1 enzyme activity in cell lysates and tissues. |
| Ub-AMP Mimic | Traps the E1 enzyme by mimicking the adenylated intermediate. rsc.org | Structural biology studies of E1-ubiquitin complexes. |
| "Triple E" Probe Analog | Contains a reactive group that becomes active only after E1 processing, allowing it to trap E1, E2, and E3 enzymes in the cascade. ubiqbio.com | Mapping active E1-E2-E3 pathways in cells. |
Engineering Novel MK-912-Based Probes for Cellular Imaging and Diagnostic Applications
Visualizing the activity and localization of E1 enzymes within living cells is a significant challenge in ubiquitin research. nih.govbiorxiv.org Engineering the MK-912 scaffold to incorporate fluorophores could yield powerful tools for cellular imaging. By attaching environmentally sensitive dyes, it may be possible to create probes that fluoresce only upon binding to their target E1 enzyme, enabling real-time monitoring of enzyme activity. nih.gov
One prospective strategy involves creating Förster Resonance Energy Transfer (FRET) based biosensors. An MK-912 derivative could be designed to bind to the E1 enzyme, causing a conformational change in a linked reporter protein system that results in a detectable FRET signal. Such genetically encoded or synthetic probes would allow for the dynamic visualization of E1 activity in response to cellular stimuli or drug treatment. embopress.org
Furthermore, the development of positron emission tomography (PET) radioligands based on the MK-912 scaffold could translate into diagnostic applications. By labeling a high-affinity MK-912 analog with a positron-emitting isotope, it might be possible to non-invasively image the expression and activity of specific E1 enzymes in vivo, offering potential biomarkers for diseases characterized by aberrant ubiquitination, such as cancer. nih.gov
| Imaging Modality | Probe Design Strategy | Potential Application |
| Fluorescence Microscopy | Conjugation of MK-912 to a fluorophore (e.g., Cy5, Rhodamine). ubiqbio.com | Visualizing subcellular localization of E1 enzymes. |
| Live-Cell Imaging | Development of FRET-based biosensors incorporating the MK-912 scaffold. embopress.org | Real-time monitoring of E1 enzyme activation and inhibition. |
| Positron Emission Tomography (PET) | Labeling a selective MK-912 analog with a radioisotope (e.g., Carbon-11). | Non-invasive imaging of E1 expression in preclinical models. |
Optimization of MK-912 Scaffolds for Enhanced Potency and Selectivity in Preclinical Research Models
A critical aspect of developing MK-912 as a research tool is the systematic optimization of its chemical scaffold to achieve high potency and selectivity for a specific E1 enzyme. scholaris.ca Structure-activity relationship (SAR) studies would be essential to identify the key chemical moieties of MK-912 responsible for binding and inhibition. Techniques like scaffold hopping and fragment-based drug discovery could be employed to explore novel chemical spaces and identify new core structures with improved properties. researchgate.net
Computational modeling and structure-based design, guided by the crystal structures of E1 enzymes, would accelerate the optimization process. By understanding the precise interactions between MK-912 analogs and the E1 active site, researchers could rationally design modifications to enhance binding affinity and minimize off-target effects. nih.gov The goal would be to develop a suite of inhibitors, each highly selective for one of the human E1 enzymes, which would be invaluable for studying the specific roles of these enzymes in disease models.
The ultimate aim is to produce compounds with favorable pharmacokinetic and pharmacodynamic properties suitable for use in preclinical animal models. This would enable researchers to probe the systemic effects of inhibiting a particular E1 enzyme, providing crucial insights into its therapeutic potential. mdpi.com
| Optimization Strategy | Description | Desired Outcome |
| Structure-Activity Relationship (SAR) | Systematic modification of the MK-912 chemical structure to determine the contribution of each part to its biological activity. | Identification of key pharmacophores for E1 inhibition. |
| Structure-Based Design | Using the 3D structure of the target E1 enzyme to guide the design of more potent and selective inhibitors. researchgate.net | Enhanced binding affinity and reduced off-target activity. |
| Scaffold Hopping | Replacing the core structure of MK-912 with a functionally equivalent but structurally different scaffold. researchgate.net | Discovery of novel inhibitor classes with improved properties. |
Integration of MK-912 Research with Systems Biology Approaches to Map E1-Regulated Pathways
The inhibition of a specific E1 enzyme can have widespread effects on cellular signaling networks. A systems biology approach, which integrates data from multiple "omics" platforms, would be crucial for understanding the global consequences of E1 inhibition by a selective MK-912 analog. nih.govmetabolomics.se
By treating cells or preclinical models with a potent and selective MK-912-based inhibitor, researchers could use techniques like proteomics and transcriptomics to identify all the proteins and genes whose expression or modification levels change as a result. This data can then be used to construct detailed maps of the cellular pathways regulated by the targeted E1 enzyme. nih.govfrontiersin.org
This integrated approach would not only provide a comprehensive understanding of the biological roles of individual E1 enzymes but could also help identify novel therapeutic targets downstream of E1. Furthermore, by understanding the complex network of interactions, researchers can predict potential side effects of E1 inhibition and identify patient populations that are most likely to respond to E1-targeted therapies. frontiersin.org
Q & A
Q. What steps ensure ethical compliance and reproducibility in this compound research?
- Methodological Answer :
- Ethical Review : Submit protocols to an institutional review board (IRB) for studies involving animal/human tissues.
- Data Transparency : Share raw datasets, code, and instrument calibration records via repositories like Zenodo or Figshare.
- Replication Kits : Provide step-by-step video protocols for critical assays (e.g., compound synthesis) to minimize inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
